molecular formula C28H24F2N2O6 B3020584 N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-80-6

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B3020584
CAS No.: 872198-80-6
M. Wt: 522.505
InChI Key: TYKMDVKGZHSSRC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with ethoxybenzoyl and dimethoxy groups, and an acetamide linkage to a difluorophenyl group. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzoyl and dimethoxy groups. The final step involves the acetamide linkage to the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, focusing on its antibacterial, antifungal, and antioxidant properties.

The compound's molecular formula is C28H24F2N2O6C_{28}H_{24}F_2N_2O_6 with a molecular weight of 506.462 g/mol. It contains two fluorine atoms, which may enhance its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various quinoline derivatives demonstrated that certain modifications led to enhanced activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure of the compound suggests that the presence of the difluorophenyl group may contribute to its efficacy by improving membrane permeability or binding affinity to bacterial targets .

Antifungal Activity

The antifungal potential of this compound has been assessed in relation to several plant pathogens. For instance, derivatives with similar structural motifs have shown promising results against Botrytis cinerea and Phytophthora cinnamomi, with IC50 values indicating substantial inhibition of fungal growth . These findings suggest that the compound could be effective in agricultural applications or as a template for developing new antifungal agents.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, with IC50 values ranging from 27.20 µM to over 100 µM . This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

  • Antibacterial Efficacy : A study involving a series of quinoline derivatives showed that modifications at the 2-position significantly influenced antibacterial potency. Compounds similar to this compound exhibited enhanced activity against multi-drug resistant strains .
  • Fungal Inhibition : Another study focused on the antifungal properties of modified quinolines against common plant pathogens. The results indicated that specific structural features were critical for achieving high levels of antifungal activity .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F2N2O6/c1-4-38-18-8-5-16(6-9-18)27(34)20-14-32(15-26(33)31-17-7-10-21(29)22(30)11-17)23-13-25(37-3)24(36-2)12-19(23)28(20)35/h5-14H,4,15H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMDVKGZHSSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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